3-fluoro-N-(2-(furan-3-yl)ethyl)-4-methoxybenzenesulfonamide
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Overview
Description
The compound “3-fluoro-N-(2-(furan-3-yl)ethyl)-4-methoxybenzenesulfonamide” is a complex organic molecule. It contains a sulfonamide group, which is a functional group that is often found in various pharmaceutical drugs . The compound also contains a furan ring, a five-membered aromatic ring with a heteroatom of oxygen .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a furan ring, a benzenesulfonamide moiety, and fluorine and methoxy substituents. The exact structure would depend on the positions of these substituents on the rings .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Furan rings can undergo a variety of reactions, including electrophilic substitution and oxidation . Sulfonamides are typically stable but can participate in reactions under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its exact structure. These properties could be predicted using computational chemistry methods or determined experimentally .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-fluoro-N-[2-(furan-3-yl)ethyl]-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO4S/c1-18-13-3-2-11(8-12(13)14)20(16,17)15-6-4-10-5-7-19-9-10/h2-3,5,7-9,15H,4,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDFWKPBXSVHSK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCC2=COC=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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